A Technical Guide to the Physical Properties of Tetraethylammonium Iodide
A Technical Guide to the Physical Properties of Tetraethylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylammonium iodide (TEAI) is a quaternary ammonium salt with the chemical formula C₈H₂₀IN.[1][2] It is a versatile compound utilized across various scientific disciplines, including organic synthesis, electrochemistry, and biomedical research.[3][4] In organic chemistry, it serves as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[4][5] For drug development and physiological studies, its most notable application is as a non-specific blocker of potassium (K⁺) channels, which is instrumental in electrophysiological research to isolate and study other ion channels.[5][6] This guide provides a comprehensive overview of the core physical properties of Tetraethylammonium Iodide, detailed experimental protocols for their determination, and visual representations of relevant processes.
Core Physical and Chemical Properties
The fundamental physical characteristics of Tetraethylammonium Iodide are summarized below. These properties are critical for its handling, storage, and application in experimental settings. The compound typically appears as a colorless or white to yellowish crystalline solid and is known to be hygroscopic and light-sensitive.[1][4][7]
Quantitative Data Summary
The following table presents the key quantitative physical properties of Tetraethylammonium Iodide.
| Property | Value | References |
| Molecular Formula | C₈H₂₀IN | [1][8] |
| Molecular Weight | 257.16 g/mol | [2][3][8] |
| Appearance | White to yellowish crystalline powder/solid | [1][3][4] |
| Melting Point | >300 °C (decomposes) | [3][6][7][9][10] |
| Alternative Value: 280 °C (decomposes) | [1][2] | |
| Density | 1.566 g/cm³ | [1][2] |
| pH | 4.0–7.0 (50 g/L solution at 25°C) | [4] |
| Vapor Pressure | 0.00000025 mmHg | [8] |
| Crystal Structure | Distorted Wurtzite Lattice | [1] |
Solubility Profile
Tetraethylammonium Iodide exhibits distinct solubility characteristics based on the polarity of the solvent.
Qualitative and Quantitative Solubility Data
| Solvent | Solubility | Quantitative Data (at 25°C unless noted) | References |
| Water | Soluble, results in a clear solution | - | [1][4] |
| Methanol | Soluble | 0.1 g/mL (hot) | [4][11] |
| Ethanol | Soluble | - | [5][11] |
| Acetonitrile | Soluble | 3.834 g / 100g solvent | [12] |
| Dimethyl Sulfoxide (DMSO) | Soluble | - | [6] |
| Acetone | Sparingly soluble | - | [13] |
| Benzene | Insoluble | - | [11] |
| Chloroform | Insoluble | - | [13] |
| Diethyl Ether | Insoluble | - | [13] |
Experimental Protocols
This section details the standard methodologies for determining the key physical properties of Tetraethylammonium Iodide.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. For Tetraethylammonium Iodide, it is important to note that the compound decomposes upon melting.[1][2]
Principle: A small, finely powdered sample is heated at a controlled rate. The melting range is the temperature span from the appearance of the first liquid droplet to the complete liquefaction of the sample.[14]
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of dry Tetraethylammonium Iodide into a mortar and gently grind it into a fine powder. This ensures uniform heat distribution.[14]
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the capillary tube through a long, narrow glass tube to tightly pack the sample to a height of 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate to approach the expected decomposition temperature (e.g., up to ~260 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first droplet of liquid is observed.
-
Record the temperature at which the sample becomes completely liquid, noting any color change or gas evolution indicative of decomposition. The reported value is often a range.
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is a conventional technique for determining the equilibrium solubility of a compound in a specific solvent.[15]
Principle: Excess solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated supernatant is then measured.[15]
Apparatus:
-
Conical flasks or vials with airtight seals
-
Thermostatically controlled shaker or agitator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of Tetraethylammonium Iodide to a known volume of the desired solvent in a flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample.[15]
-
Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with the solvent to a concentration within the calibrated range of the analytical instrument. Measure the concentration of Tetraethylammonium Iodide.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound at that temperature.
Crystal Structure Determination (Single-Crystal X-ray Diffraction)
X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal.[16] The crystal structure of Tetraethylammonium Iodide has been identified as a distorted wurtzite lattice.[1]
Principle: A single crystal is irradiated with a monochromatic X-ray beam. The constructive interference of the scattered X-rays produces a unique diffraction pattern. The angles and intensities of these diffracted beams are used to calculate a three-dimensional electron density map of the crystal, from which the positions of the atoms can be determined.[16]
Procedure Outline:
-
Crystal Growth: Grow a single, high-quality crystal of Tetraethylammonium Iodide, typically between 0.1 and 0.3 mm in size.[17] This is often the most challenging step and can be achieved through methods like slow evaporation of a saturated solution or vapor diffusion.
-
Crystal Mounting: Carefully mount the selected crystal on a goniometer head in the X-ray diffractometer.
-
Data Collection:
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam.
-
The instrument rotates the crystal while irradiating it with X-rays. A detector records the diffraction pattern (reflections) at various crystal orientations.[16]
-
-
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell dimensions and space group.
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined using least-squares algorithms to achieve the best fit between the observed diffraction data and the data calculated from the model, yielding precise atomic coordinates, bond lengths, and angles.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes related to Tetraethylammonium Iodide.
Synthesis of Tetraethylammonium Iodide
The primary route for synthesizing Tetraethylammonium Iodide is the quaternization of triethylamine with ethyl iodide.[2]
Experimental Workflow: Melting Point Determination
This workflow outlines the standard procedure for determining the melting point of a solid compound.
Mechanism of Action: K⁺ Channel Blockade
Tetraethylammonium (TEA⁺), the cation of TEAI, acts as a pore blocker for many types of potassium channels.
References
- 1. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]
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- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
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- 7. fishersci.com [fishersci.com]
- 8. Tetraethylammonium Iodide | C8H20N.I | CID 6225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tetraethylammonium Iodide | CAS#:68-05-3 | Chemsrc [chemsrc.com]
- 10. Tetraethylammonium iodide | 68-05-3 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 13. tetramethylammonium iodide [chemister.ru]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
